molecular formula C17H18ClN3 B13750758 2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride CAS No. 1172297-69-6

2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride

Cat. No.: B13750758
CAS No.: 1172297-69-6
M. Wt: 299.8 g/mol
InChI Key: KXULXHMCTFUOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C17H18ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride typically involves the reaction of 6-ethyl-3-phenylquinoline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

    Starting Materials: 6-ethyl-3-phenylquinoline, hydrazine hydrate

    Catalyst: Often a metal catalyst such as palladium or platinum

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) and may require an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinoquinoline: A simpler analog with similar chemical properties.

    6-Ethylquinoline: Lacks the hydrazino group but shares the quinoline core structure.

    3-Phenylquinoline: Similar to 2-Hydrazino-6-ethyl-3-phenylquinoline hydrochloride but without the hydrazino and ethyl groups.

Uniqueness

This compound is unique due to the presence of both the hydrazino and ethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

1172297-69-6

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

(6-ethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C17H17N3.ClH/c1-2-12-8-9-16-14(10-12)11-15(17(19-16)20-18)13-6-4-3-5-7-13;/h3-11H,2,18H2,1H3,(H,19,20);1H

InChI Key

KXULXHMCTFUOLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.